molecular formula C23H27N3O4S B1682432 Tomeglovir CAS No. 233254-24-5

Tomeglovir

Katalognummer: B1682432
CAS-Nummer: 233254-24-5
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: OSQAKHSYTKBSPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tomeglovir, also known as BAY 38-4766, is a potent antiviral agent primarily used against human cytomegalovirus (HCMV). It is a small molecule drug with the molecular formula C23H27N3O4S. This compound acts as a non-nucleoside inhibitor targeting the terminase complex involved in the cleavage and packaging of viral DNA .

Wissenschaftliche Forschungsanwendungen

Antiviral Efficacy

Tomeglovir has demonstrated significant antiviral activity against both human cytomegalovirus (HCMV) and murine cytomegalovirus (MCMV). The following table summarizes its efficacy:

Virus Type IC50 (μM) CC50 (μM) Therapeutic Index
HCMV0.3485250
MCMV0.03962.51600
  • In Vitro Studies : In vitro studies have shown that this compound exhibits IC50 values of 0.34 μM for HCMV and 0.039 μM for MCMV, indicating its potency against these viruses .
  • In Vivo Studies : Animal model studies have reported that administration of this compound significantly reduces viral DNA levels in the salivary glands, livers, and kidneys of MCMV-infected mice, demonstrating its potential therapeutic benefits in vivo .

Clinical Applications

This compound has been investigated primarily for its role in treating CMV infections in immunocompromised patients. Below are key findings from clinical studies:

  • Case Study: Immunocompromised Models : A study involving cyclophosphamide-immunosuppressed guinea pigs showed that treatment with this compound reduced viremia and DNAemia significantly when compared to placebo controls (p<0.05) .
  • Mortality Reduction : In another study, this compound treatment decreased mortality rates from 83% to 17% following lethal GPCMV challenges in immunosuppressed Hartley guinea pigs (p<0.0001) .

Comparative Analysis with Other Antivirals

This compound's efficacy has been compared with other antiviral agents such as Ganciclovir and Letermovir. The following table outlines these comparisons:

Antiviral Mechanism Efficacy Against CMV Resistance Profile
This compoundNon-nucleoside inhibitorHighLimited documented resistance
GanciclovirNucleoside analogueModerateKnown resistance mutations
LetermovirTerminase complex inhibitorHighUL56 gene mutations

Wirkmechanismus

Target of Action

Tomeglovir is a potent anti-cytomegalovirus (CMV) agent . Its primary target is the CMV terminase complex . The terminase complex plays a crucial role in the cleavage and packaging of unit length DNA into the capsids .

Mode of Action

This compound inhibits the processing of viral DNA-concatemers . It acts as an inhibitor of the terminase complex . This inhibition disrupts the cleavage and packaging of the unit length DNA into the capsids, thereby preventing the replication of the virus .

Biochemical Pathways

It is known that the drug interferes with the function of the cmv terminase complex . This complex is involved in the final stages of viral replication, specifically the packaging of viral DNA into the capsid. By inhibiting this process, this compound prevents the virus from producing new infectious particles .

Pharmacokinetics

It is known that the drug has been tested in human subjects

Result of Action

This compound’s inhibition of the CMV terminase complex results in a reduction of viral load in target organs . This is comparable to the effects of Ganciclovir, another anti-CMV agent . The drug’s action also leads to a reduction in weight loss, a common consequence of viral infection .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug has been evaluated in CMV-infected immunodeficient mice . The immunodeficient state of these mice likely influences the drug’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tomeglovir umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst eine strenge Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um pharmazeutische Standards zu erfüllen .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Oxidation: Oxidierte Derivate von this compound.

    Reduktion: Amin-Derivate.

    Substitution: Sulfonamid-Derivate.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Tomeglovir, also known as BAY 38-4766, is a substituted 4-sulphonamide naphthalene derivative that exhibits promising antiviral activity against human cytomegalovirus (HCMV). This compound is currently under investigation for its efficacy and safety in treating HCMV infections, particularly in immunocompromised patients, such as those undergoing organ transplants.

This compound functions as a non-nucleoside inhibitor targeting specific viral gene products, notably UL89 and UL56. Its primary mechanism involves the inhibition of viral DNA maturation by preventing the cleavage of concatameric viral DNA into unit-length genomes, which is crucial for effective viral replication and packaging .

Comparative Mechanism with Other Antivirals

CompoundMechanism of ActionTargeted Viral Gene Products
This compoundPrevents DNA maturation and cleavageUL89, UL56
GanciclovirInhibits viral DNA polymeraseUL97
LetermovirInhibits terminase complex involved in DNA processingUL56

In Vitro Activity

This compound has demonstrated significant antiviral activity in vitro against both laboratory and clinically adapted strains of HCMV. Studies indicate that it effectively reduces viral load in infected cell cultures, comparable to the established antiviral Ganciclovir .

In Vivo Efficacy

In animal models, particularly murine cytomegalovirus (MCMV) infected immunodeficient mice, this compound has been shown to reduce viral loads in target organs effectively. The results suggest that its efficacy is on par with Ganciclovir, making it a potential alternative for patients who may develop resistance to traditional therapies .

Case Studies

A Phase II study evaluated the safety and tolerability of this compound in healthy male volunteers. The study administered single oral doses up to 2000 mg without significant adverse events reported. This indicates a favorable safety profile, which is crucial for its use in vulnerable populations .

Resistance Mechanisms

Research has identified that strains of HCMV resistant to this compound exhibit mutations primarily in the UL89 and UL104 genes. This highlights the potential for developing resistance during treatment, similar to what has been observed with other antiviral agents like Ganciclovir . Understanding these resistance mechanisms is essential for optimizing treatment regimens and improving patient outcomes.

Safety Profile

The safety profile of this compound appears robust based on preliminary studies. In clinical trials involving healthy volunteers, no significant adverse effects were observed even at high doses. This aspect is particularly important given the toxicity associated with existing antiviral treatments for HCMV, such as Ganciclovir and Valganciclovir, which are known to cause leukopenia and nephrotoxicity .

Eigenschaften

IUPAC Name

N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQAKHSYTKBSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870271
Record name N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233254-24-5
Record name Tomeglovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOMEGLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomeglovir
Reactant of Route 2
Reactant of Route 2
Tomeglovir
Reactant of Route 3
Reactant of Route 3
Tomeglovir
Reactant of Route 4
Reactant of Route 4
Tomeglovir
Reactant of Route 5
Reactant of Route 5
Tomeglovir
Reactant of Route 6
Reactant of Route 6
Tomeglovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.